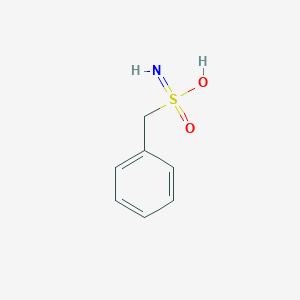

Phenylmethanesulfonamide

Overview

Description

Phenylmethanesulfonamide is an organic compound with the chemical formula C7H9NO2S. It is also known as N-phenylmethanesulfonamide. This compound is characterized by a phenyl group attached to a methanesulfonamide moiety. It appears as a white to light beige crystalline powder and is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylmethanesulfonamide can be synthesized through the reaction of methanesulfonamide with aniline under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or acetone, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Phenylmethanesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form corresponding sulfonamide derivatives.

Oxidation: It can be oxidized to form sulfonic acids under strong oxidative conditions.

Reduction: It can be reduced to form corresponding amines under reductive conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in organic solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Nucleophilic Substitution: Formation of sulfonamide derivatives.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents

Phenylmethanesulfonamide derivatives have been extensively studied for their antimicrobial properties. The sulfonamide group is known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. Research indicates that modifications to the phenyl ring can enhance antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria .

Drug Development

this compound has been investigated as a lead compound in the development of new drugs targeting viral infections, particularly hepatitis C. Its derivatives have shown promise as non-nucleoside inhibitors of the NS5B polymerase enzyme, crucial for viral replication. Studies have demonstrated that these compounds exhibit potent inhibitory effects with low effective concentrations (EC50 < 50 nM) against multiple HCV genotypes .

Biochemical Research

Enzyme Inhibition Studies

In biochemical assays, this compound serves as a probe to study enzyme interactions and inhibition mechanisms. Its ability to bind to active sites of enzymes allows researchers to investigate the structure-activity relationship (SAR) and optimize compounds for improved efficacy . For instance, its derivatives have been tested for their binding affinity to kinases involved in cancer progression, utilizing techniques such as surface plasmon resonance and molecular docking studies .

Biochemical Probes

The compound is also utilized as a biochemical probe in various assays to elucidate enzyme functions and pathways. Its structural features enable it to interact with specific proteins, making it a valuable tool in understanding complex biological processes.

Materials Science

Synthesis of Specialty Chemicals

this compound is employed in the synthesis of specialty chemicals and intermediates for pharmaceutical production. The versatility of its sulfonamide group allows for various chemical modifications, making it a key building block in organic synthesis .

Polymers and Nanomaterials

Recent studies have explored the incorporation of this compound into polymer matrices to enhance their properties. This includes improving thermal stability and mechanical strength, which are critical for applications in coatings and advanced materials .

Case Study 1: Antiviral Drug Development

A series of this compound derivatives were synthesized and evaluated for their antiviral activity against HCV. The most promising compound demonstrated significant inhibition of NS5B with favorable pharmacokinetic properties, paving the way for further clinical evaluation.

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the interaction of this compound with specific kinases revealed critical binding interactions that could lead to the development of targeted cancer therapies. The study employed both in vitro assays and computational modeling to predict binding affinities.

Mechanism of Action

The mechanism of action of phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, including anti-inflammatory and anti-cancer activities. The pathways involved in its mechanism of action include the inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Phenylmethanesulfonamide can be compared with other similar compounds, such as:

Methanesulfonamide: Lacks the phenyl group, making it less hydrophobic and less effective in certain applications.

N-Phenyltrifluoromethanesulfonamide: Contains a trifluoromethyl group, which enhances its electron-withdrawing properties and increases its reactivity.

N-Phenylmethanesulfonyl Chloride: Contains a sulfonyl chloride group, making it more reactive towards nucleophiles .

Uniqueness: this compound is unique due to its balanced hydrophobicity and reactivity, making it suitable for a wide range of applications in organic synthesis and pharmaceuticals .

Biological Activity

Phenylmethanesulfonamide, also known as sulfanilamide, is a sulfonamide antibiotic that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group () attached to a phenyl ring. Its molecular formula is , and it exhibits properties that contribute to its biological activity, such as solubility in water and the ability to form hydrogen bonds.

This compound exerts its biological effects primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, this compound disrupts the production of folate, leading to bacterial growth inhibition. This mechanism is similar to other sulfonamides, which have been widely used in treating bacterial infections.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For instance, a study demonstrated that this compound could inhibit the growth of acute myeloid leukemia (AML) cells through differentiation induction.

Case Study: Acute Myeloid Leukemia

A phenotypic screen identified small molecules, including this compound derivatives, that stimulate differentiation in AML cell lines. The compound was administered at varying doses (0.33 mg/kg intravenously and 3 mg/kg orally) to CD-1 mice, revealing dose-dependent effects on cell viability and differentiation markers.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have indicated that variations in the substituents on the phenyl ring can enhance or diminish its efficacy as an antimicrobial or anticancer agent. For example:

- Substituted Phenyl Derivatives : Alterations on the para position of the phenyl ring have shown improved binding affinity to DHPS.

- Alkylation Effects : N-alkylated derivatives exhibited reduced potency against cancer cell lines compared to their unsubstituted counterparts.

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that this compound has moderate plasma protein binding (approximately 11% unbound) and a low efflux ratio, indicating favorable absorption characteristics. Toxicity assessments have shown minimal adverse effects at therapeutic doses; however, further studies are required to evaluate long-term safety.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Phenylmethanesulfonamide in synthesized samples?

Methodological Answer:

- Perform spectroscopic characterization using NMR (¹H and ¹³C) to confirm hydrogen and carbon environments, and IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹).

- Validate the molecular structure via mass spectrometry to match the molecular ion peak with the theoretical molecular weight (171.22 g/mol) .

- Cross-reference SMILES (

NS(=O)(=O)Cc1ccccc1) and InChIKey (ABOYDMHGKWRPFD-UHFFFAOYSA-N) with databases like PubChem to ensure consistency .

Q. What are the recommended protocols for synthesizing this compound with high purity?

Methodological Answer:

- Use nucleophilic substitution reactions, where benzyl chloride reacts with methanesulfonamide under anhydrous conditions.

- Optimize solvent choice (e.g., DMF or THF) and reaction temperature (typically 60–80°C) to minimize side products.

- Purify via recrystallization (using ethanol/water mixtures) and confirm purity by HPLC (>98% purity threshold) .

Q. How should researchers assess the solubility and stability of this compound in aqueous vs. organic solvents?

Methodological Answer:

- Conduct solubility tests in a range of solvents (e.g., water, DMSO, ethanol) using gravimetric analysis or UV-Vis spectroscopy.

- Perform accelerated stability studies under varying pH (2–12) and temperatures (4°C, 25°C, 40°C) to identify degradation products via LC-MS .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s biological activity?

Methodological Answer:

- Define dose-response curves using in vitro assays (e.g., enzyme inhibition) with positive/negative controls.

- Include replicates (n ≥ 3) and blinded analysis to reduce bias.

- Address cytotoxicity by integrating cell viability assays (e.g., MTT) to distinguish specific activity from nonspecific toxicity .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

- Conduct meta-analysis of existing studies to identify variability in experimental conditions (e.g., assay type, concentration ranges).

- Replicate conflicting experiments using standardized protocols (e.g., OECD guidelines) and validate findings with orthogonal methods (e.g., SPR vs. fluorescence assays) .

Q. What strategies optimize reaction yields in this compound derivatization for structure-activity relationship (SAR) studies?

Methodological Answer:

- Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature, solvent polarity).

- Monitor reaction progress via TLC or GC-MS to identify optimal termination points.

- Apply chemoinformatic tools (e.g., Schrödinger Suite) to predict reactive sites for functional group modifications .

Q. How should computational models be integrated with experimental data to study this compound’s mechanism of action?

Methodological Answer:

- Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, using crystallographic data from PDB.

- Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to quantify binding affinities.

- Cross-validate computational results with NMR titration experiments to confirm ligand-protein interactions .

Q. Data Analysis & Ethical Compliance

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in this compound studies?

Methodological Answer:

- Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Report confidence intervals and effect sizes to ensure reproducibility .

Q. How can researchers ensure compliance with ethical standards when using this compound in in vitro studies?

Methodological Answer:

- Adhere to institutional biosafety protocols (e.g., BSL-2 for cell-based assays).

- Document compound handling procedures (e.g., PPE requirements, waste disposal) as per OSHA guidelines.

- Explicitly state in publications that the compound is not FDA-approved and is for research use only .

Properties

IUPAC Name |

phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOYDMHGKWRPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063525 | |

| Record name | Benzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4563-33-1 | |

| Record name | Phenylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4563-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004563331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylmethanesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanesulfonamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-α-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEMETHANESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23VQ7K2YL2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.